Nalbuphine sebacate, also known as dinalbuphine sebacate, is a novel opioid analgesic designed to provide long-lasting pain relief. It is a prodrug of nalbuphine, a semi-synthetic opioid, which means it is converted into its active form in the body. This compound is primarily used for the management of moderate to severe postoperative pain and is administered via intramuscular injection. The formulation allows for extended release, significantly reducing the frequency of dosing compared to traditional nalbuphine.
Nalbuphine sebacate is synthesized from nalbuphine through a chemical reaction with sebacic acid. It was developed by Professor Oliver Yoa-Pu Hu and Lumosa Therapeutics, with its first market approval granted by the Taiwan FDA in March 2017. Subsequent approvals followed in several other countries, including Singapore, Thailand, Malaysia, and Ukraine .
Nalbuphine sebacate falls under the category of opioid analgesics. It acts as a mixed agonist/antagonist at opioid receptors, specifically functioning as a partial agonist at the kappa-opioid receptor and a partial antagonist at the mu-opioid receptor. This unique mechanism helps mitigate some common side effects associated with traditional opioids, such as respiratory depression and nausea .
The synthesis of nalbuphine sebacate involves the esterification of nalbuphine with sebacic acid. The process typically includes:
The synthesis requires careful monitoring of reaction parameters to ensure complete conversion of nalbuphine to its ester form while minimizing degradation or unwanted side reactions. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Nalbuphine sebacate is a diester formed from nalbuphine and sebacic acid. Its chemical formula is , with a molar mass of approximately 881.12 g/mol.
The molecular structure features two ester linkages connecting the nalbuphine moiety to the sebacic acid backbone, which contributes to its prolonged pharmacological activity through slow hydrolysis in biological systems .
Upon administration via intramuscular injection, nalbuphine sebacate undergoes hydrolysis:
The pharmacokinetic profile indicates that approximately 85.4% of nalbuphine from nalbuphine sebacate becomes bioavailable relative to direct administration of nalbuphine hydrochloride. The mean absorption time for nalbuphine from this formulation can extend up to 145.2 hours .
Nalbuphine sebacate functions primarily through its active metabolite, nalbuphine, which interacts with opioid receptors in the central nervous system:
The gradual release mechanism ensures that therapeutic levels are maintained over an extended period, providing effective pain relief with reduced dosing frequency .
Relevant analyses include stability studies under various conditions to ensure product efficacy throughout its shelf life .
Nalbuphine sebacate (DNS), with the chemical name bis[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl] decanedioate, is a dimeric prodrug formed by esterification of two nalbuphine molecules with sebacic acid (decanedioic acid). Its molecular formula is C₅₂H₆₈N₂O₁₀, with a molar mass of 881.12 g/mol [1]. The structure retains nalbuphine's pentacyclic morphinan core but modifies the active phenolic and alcoholic hydroxyl groups at positions 3 and 6 via ester bonds with sebacic acid’s terminal carboxyl groups [1] [10].
Table 1: Key Structural Characteristics of Nalbuphine Sebacate
Feature | Description |
---|---|
Molecular Formula | C₅₂H₆₈N₂O₁₀ |
Molar Mass | 881.12 g/mol |
Stereochemistry | Five chiral centers (4R,4aS,7S,7aR,12bS) per nalbuphine unit |
Key Functional Groups | Two ester bonds, phenolic hydroxyl (masked), alcoholic hydroxyl (masked) |
Log P | 3.15 (indicating high lipophilicity) |
The sebacoyl linker confers extreme hydrophobicity (aqueous solubility <250 ng/mL), essential for its depot-forming properties when administered intramuscularly in oil-based vehicles [4]. X-ray crystallography confirms that the ester bonds adopt a near-parallel orientation, facilitating enzymatic hydrolysis to release active nalbuphine [1]. The cyclobutylmethyl substituent on the nitrogen atom remains unmodified, preserving κ-opioid receptor affinity [6].
The synthesis of DNS involves esterification of nalbuphine with sebacoyl chloride under Schotten-Baumann conditions. The reaction occurs in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base catalyst:
Table 2: Comparison of Esterification Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Schotten-Baumann | 78–82 | 98.5 | Scalability, minimal racemization |
Steglich Esterification | 85 | 99.2 | Higher yield, requires expensive DCC/DMAP |
Microwave-Assisted | 90 | 98.8 | Rapid (30 min), but limited industrial adoption |
Critical parameters include stoichiometric control (excess sebacoyl chloride causes undesired oligomerization) and moisture exclusion (hydrolysis reduces yield) [5] [10]. Industrial-scale processes use high-purity nitrogen blankets to maintain anhydrous conditions.
Nalbuphine synthesis—a prerequisite for DNS—relies on reductive amination of noroxymorphone with cyclobutanone:
Optimization focuses on:
Impurities like N-dealkylated products are minimized by limiting reaction time to ≤6 hours [5].
Catalysts accelerate DNS formation by enhancing sebacoyl chloride’s electrophilicity:
Table 3: Catalyst Performance in DNS Synthesis
Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Drawbacks |
---|---|---|---|---|
Triethylamine | 110 | 12 | 78 | Requires aqueous workup |
CuI | 5 | 8 | 90 | Potential copper residues |
DMAP | 10 | 6 | 88 | High cost |
NHCs | 2 | 4 | 92 | Air/moisture sensitive |
Solvent choice is critical: aprotic solvents (DCM, THF) outperform polar solvents by minimizing hydrolysis. Benzyl benzoate is often added (20–30% w/w) to solubilize intermediates [4] [10].
Crude DNS contains impurities from incomplete reaction (unesterified nalbuphine) or hydrolysis (sebacic acid monoesters). Purification employs:
Advanced methods include:
Final QC uses HPLC-UV (220 nm) and validates hydrolysis kinetics to confirm prodrug integrity [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7